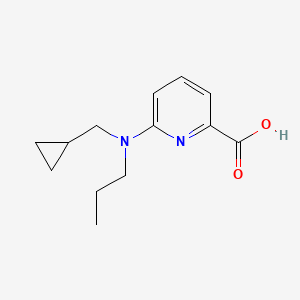
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan . Picolinic acid plays a key role in zinc transport and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
Picolinic acid, a key component in the synthesis of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid, has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been employed in the synthetic approach to camptothecin analogues, demonstrating its versatility in organic chemistry (Kametani, 1970).
Herbicide Development
Picolinic acid derivatives have been explored for their potential as herbicides. Novel fluoropicolinate herbicides have been synthesized using cascade cyclization methods, highlighting the role of picolinic acid in agricultural chemistry (Johnson et al., 2015).
Biochemical and Biomedical Applications
Microbial Degradation and Catabolism
Research has identified the gene cluster responsible for the degradation of picolinic acid in bacteria. This discovery offers insights into the catabolic mechanisms of picolinic acid and its environmental impact (Qiu et al., 2019).
Anticancer Properties
Certain picolinic acid derivatives have shown potential in cancer treatment. For example, picolinate ruthenium(II)-arene complexes have demonstrated in vitro antiproliferative and antimetastatic properties, indicating their potential use in oncology (Gligorijević et al., 2012).
Molecular Mechanism Studies
Studies on picolinic acid have provided insights into molecular mechanisms, such as the regulation of nitric-oxide synthase mRNA expression by interferon-gamma and picolinic acid, deepening our understanding of biochemical pathways (Melillo et al., 1994).
Advanced Material Synthesis
- Catalysis Research: The synthesis of aminoclay decorated with nano-Pd(0) picolinic acid complex highlights its application in catalysis, particularly in Heck reactions under solvent-free conditions. This demonstrates the use of picolinic acid in the development of novel, efficient catalysts (Fahimi & Sardarian, 2017).
Mécanisme D'action
Target of Action
Picolinic acid, a related compound, has been shown to play a key role in zinc transport . It acts as an anti-infective and immunomodulator .
Mode of Action
Picolinic acid, a metabolite of tryptophan, has been shown to bind to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Biochemical Pathways
Picolinic acid, a key metabolite found in the amino acid tryptophan, has been implicated in the pathogenesis of major depression and other mental health conditions .
Result of Action
Picolinic acid has been shown to have antiviral activity both in vitro and in vivo .
Analyse Biochimique
Biochemical Properties
Picolinic acid, a related compound, is known to be involved in various biochemical reactions . It is a catabolite of the amino acid tryptophan through the kynurenine pathway . The presence of the amino group in the 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It’s plausible that this compound could have similar or related effects on cells and cellular processes.
Molecular Mechanism
Picolinic acid, a related compound, is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s possible that this compound could have a similar mechanism of action.
Metabolic Pathways
Picolinic acid, a related compound, is known to be a metabolite of the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Propriétés
IUPAC Name |
6-[cyclopropylmethyl(propyl)amino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-8-15(9-10-6-7-10)12-5-3-4-11(14-12)13(16)17/h3-5,10H,2,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIFLHLDWENLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

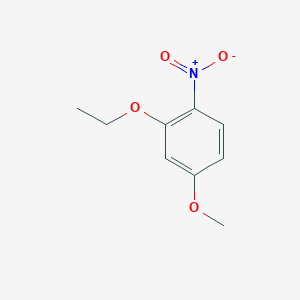

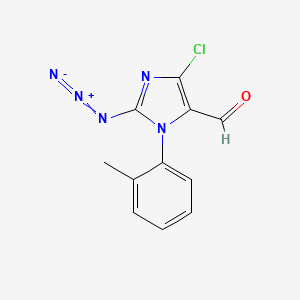
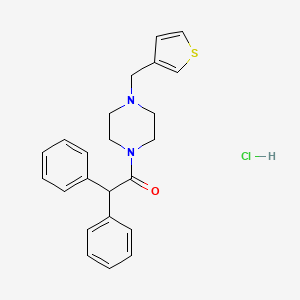
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2423360.png)
![2-(2-fluorophenoxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2423362.png)
![3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2423363.png)
![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2423366.png)
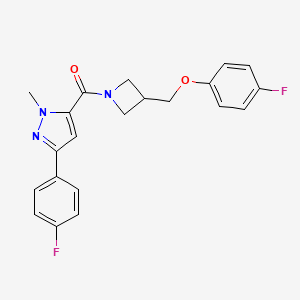
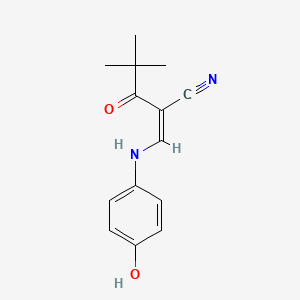
![(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2423372.png)


